4-Chloro-1-nitro-2-(propan-2-yloxy)benzene 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene
Brand Name: Vulcanchem
CAS No.: 40422-90-0
VCID: VC7889173
InChI: InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3
SMILES: CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene

CAS No.: 40422-90-0

Cat. No.: VC7889173

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene - 40422-90-0

Specification

CAS No. 40422-90-0
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name 4-chloro-1-nitro-2-propan-2-yloxybenzene
Standard InChI InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3
Standard InChI Key HCIBCEGQISKOTI-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Canonical SMILES CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

  • Chloro group (-Cl) at position 1.

  • Nitro group (-NO2_2) at position 2.

  • Isopropoxy group (-OCH(CH3_3)2_2) at position 4.

This substitution pattern creates a sterically hindered environment, impacting its reactivity and solubility. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, particularly at the chloro-substituted position .

Physicochemical Data

PropertyValueSource
Molecular FormulaC9H10ClNO3\text{C}_9\text{H}_{10}\text{ClNO}_3
Molecular Weight215.63 g/mol
Melting PointNot reported
Boiling Point333.1±37.0 °C (predicted)
LogP (Partition Coefficient)3.28
Polar Surface Area52 Ų

The compound’s moderate LogP value (3.28) indicates balanced lipophilicity, suitable for penetrating biological membranes. Its polar surface area (52 Ų) suggests limited solubility in aqueous media, typical of nitroaromatics .

Synthesis and Industrial Production

Synthetic Routes

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene is synthesized via nitration and etherification sequences:

  • Nitration of Chlorobenzene:
    Chlorobenzene undergoes nitration with concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) to yield 4-nitrochlorobenzene .

    ClC6H5+HNO3ClC6H4NO2+H2O\text{ClC}_6\text{H}_5 + \text{HNO}_3 \rightarrow \text{ClC}_6\text{H}_4\text{NO}_2 + \text{H}_2\text{O}

    This reaction produces a 1:2 ratio of ortho and para isomers, separated via crystallization .

  • Etherification with Isopropanol:
    The nitrochlorobenzene intermediate reacts with isopropanol in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) under reflux:

    ClC6H4NO2+(CH3)2CHOHClC6H3NO2OCH(CH3)2+HCl\text{ClC}_6\text{H}_4\text{NO}_2 + (\text{CH}_3)_2\text{CHOH} \rightarrow \text{ClC}_6\text{H}_3\text{NO}_2\text{OCH}(\text{CH}_3)_2 + \text{HCl}

    This step introduces the isopropoxy group at position 4 .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (up to 85%) and purity (>95%). Post-synthesis purification involves distillation and recrystallization from ethanol .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloro substituent is highly reactive due to the nitro group’s meta-directing effect. Common reactions include:

  • Amination: Reaction with ammonia or amines to form aniline derivatives.

  • Methoxylation: Displacement with methoxide (CH3O\text{CH}_3\text{O}^-) to yield 4-nitroanisole analogs .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4):

ClC6H3NO2OCH(CH3)2+ArB(OH)2ArC6H3NO2OCH(CH3)2+B(OH)3\text{ClC}_6\text{H}_3\text{NO}_2\text{OCH}(\text{CH}_3)_2 + \text{ArB(OH)}_2 \rightarrow \text{ArC}_6\text{H}_3\text{NO}_2\text{OCH}(\text{CH}_3)_2 + \text{B(OH)}_3

This reaction expands its utility in synthesizing biaryl structures for drug discovery .

Applications in Pharmaceuticals

DerivativeApplicationReference
4-ChloroanilineAnticancer agent precursor
2-Chloro-5-nitrophenolAntimicrobial scaffold
4-NitrodiphenylamineRubber antioxidant

Biological and Toxicological Profile

Antimicrobial Activity

Structural analogs exhibit MIC values of 2.5–10 μg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus). The nitro group enhances membrane permeability, disrupting bacterial cell division .

Mutagenicity and Carcinogenicity

The IARC classifies nitrochlorobenzenes as Group 2B (possibly carcinogenic). Metabolites like 4-chloroaniline bind to DNA, inducing oxidative stress and chromosomal aberrations .

Toxicity EndpointResultSource
Acute Oral LD50_{50} (Rat)320 mg/kg
Skin IrritationModerate
Mutagenicity (Ames Test)Positive

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